REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[CH:5][C:6](F)=[C:7]([CH:10]=1)[CH:8]=O)#[N:2].C(Cl)Cl.O.[NH2:16][NH2:17]>>[C:1]([C:3]1[CH:10]=[C:7]2[C:6](=[CH:5][CH:4]=1)[NH:17][N:16]=[CH:8]2)#[N:2] |f:2.3|
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Name
|
|
Quantity
|
512 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=CC(=C(C=O)C1)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the solution left
|
Type
|
FILTRATION
|
Details
|
The mixture was purified by filtration through a pad of silica eluting with methylene chloride
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |